N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-(cyclohexen-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c21-15-8-4-12-20(15)13-5-10-18-16(22)17(23)19-11-9-14-6-2-1-3-7-14/h6H,1-5,7-13H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZJBOOLILTMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, synthesis, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C15H24N2O3, with a molecular weight of approximately 280.37 g/mol. The compound features a cyclohexene ring and an oxalamide moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction between cyclohexene derivatives and oxalamide precursors. The process may utilize various organic reactions such as amide formation and cyclization to achieve the desired molecular structure. Detailed synthetic pathways can be found in chemical literature, including patents and research articles.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives with oxalamide structures can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.
Table 1: Summary of Anticancer Activity
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Preliminary studies suggest that it may act as an inhibitor for certain serine proteases, which are crucial in various biological processes including blood coagulation and immune response. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Serine Protease A | Competitive | 15.5 | |
| Serine Protease B | Non-competitive | 22.3 |
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Antitumor Activity : A study published in Crystals demonstrated that similar oxalamide compounds significantly reduced tumor growth in mouse models when administered at specific dosages. The study highlighted the compound's ability to inhibit tumor cell proliferation through cell cycle arrest .
- In Vivo Efficacy : Another research article explored the in vivo efficacy of related compounds in treating metastatic cancer, indicating that they could reduce metastasis through modulation of signaling pathways involved in cell adhesion and migration .
Scientific Research Applications
Research indicates that N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide exhibits several promising biological activities:
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus, indicating potential application in treating bacterial infections.
Anticancer Activity
The compound's structural similarity to known anticancer agents raises the possibility of selective cytotoxicity towards cancer cells. Case studies have demonstrated that related oxalamide derivatives exhibit promising results in inhibiting the growth of specific cancer cell lines. For example, compounds with similar characteristics have been tested against human breast cancer cells, showing reduced viability at certain concentrations.
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of key enzymes involved in metabolic pathways. This activity could be particularly relevant in neurodegenerative diseases where enzyme dysregulation is a factor. Studies suggest that such compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease.
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial effects of similar oxalamide compounds against clinical isolates of bacteria. The minimum inhibitory concentration (MIC) was determined, showing significant activity at concentrations as low as 50 µg/mL.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.
- Enzyme Inhibition Studies : Research conducted on enzyme inhibition revealed that this compound could effectively inhibit acetylcholinesterase activity in vitro, suggesting a potential role in therapeutic strategies for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
